3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1332606-31-1
VCID: VC0036835
InChI: InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H
SMILES: CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br
Molecular Formula: C9H8Br2Cl2N2
Molecular Weight: 374.885

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide

CAS No.: 1332606-31-1

Cat. No.: VC0036835

Molecular Formula: C9H8Br2Cl2N2

Molecular Weight: 374.885

* For research use only. Not for human or veterinary use.

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide - 1332606-31-1

Specification

CAS No. 1332606-31-1
Molecular Formula C9H8Br2Cl2N2
Molecular Weight 374.885
IUPAC Name 3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine;hydrobromide
Standard InChI InChI=1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H
Standard InChI Key WIAZDFOGSXWJMB-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br

Introduction

Chemical Identity and Structure

3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic organic compound with a complex fused ring system. The base structure consists of an imidazo[1,2-a]pyridine scaffold with specific substituents at positions 2, 3, and 7 . The 3-position bears a bromine atom, the 2-position contains a dichloromethyl group, and the 7-position features a methyl group. The compound exists as a hydrobromide salt, which significantly affects its physical properties and solubility characteristics .

The core structural framework of this compound contributes to its chemical reactivity and potential biological activities. The presence of the fused heterocyclic system creates a planar, aromatic structure with specific electron distribution patterns that influence its chemical behavior and interactions with biological targets.

Chemical Identity Data

The following table presents the key identifiers and structural information for 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide:

ParameterValue
IUPAC Name3-bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
CAS Number1332606-31-1
Molecular FormulaC₉H₈Br₂Cl₂N₂
Molecular Weight374.88722 g/mol
InChI1S/C9H7BrCl2N2.BrH/c1-5-2-3-14-6(4-5)13-7(8(14)10)9(11)12;/h2-4,9H,1H3;1H
InChIKeyWIAZDFOGSXWJMB-UHFFFAOYSA-N
SMILESCC1=CC2=NC(=C(N2C=C1)Br)C(Cl)Cl.Br

The molecular structure features a bicyclic aromatic system with several key functional groups that significantly influence its chemical behavior. The dichloromethyl group at position 2 introduces reactive carbon-chlorine bonds, while the bromine at position 3 provides additional reactivity for potential chemical modifications. The methyl group at position 7 affects the electron distribution within the aromatic system .

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide is essential for its proper handling, storage, and utilization in research settings. This compound demonstrates properties typical of halogenated heterocyclic compounds, with some unique characteristics due to its specific substitution pattern and salt form.

The physical appearance of this compound is documented as a yellow solid, consistent with many halogenated aromatic compounds . As a hydrobromide salt, it exhibits increased water solubility compared to its free base form, making it more suitable for various solution-based applications and analyses.

Physical Properties

The following table summarizes the known physical and chemical properties of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide:

PropertyValueReference
Physical FormYellow Solid
Molecular Weight374.89 g/mol
Purity (Commercial)97%
Storage Temperature0-5°C
Shipping TemperatureAmbient
Salt FormHydrobromide (HBr)

The compound's stability is significantly affected by its storage conditions. While some sources indicate room temperature storage is acceptable , others recommend refrigerated storage at 0-5°C , suggesting potential sensitivity to elevated temperatures or humidity.

Hazard TypeClassification
Skin EffectsIrritation (Category 2)
Eye EffectsIrritation (Category 2A)
Target Organ ToxicitySpecific target organ toxicity - single exposure (Category 3), Respiratory system
ParameterInformation
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P264: Wash skin thoroughly after handling
P271: Use only outdoors or in a well-ventilated area
P280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312: Call a poison center or doctor if you feel unwell
P321: Specific treatment (see supplemental first aid instructions on label)
P332+P313: If skin irritation occurs: Get medical advice/attention
P337+P313: If eye irritation persists: Get medical advice/attention
P362: Take off contaminated clothing and wash before reuse
P403+P233: Store in a well-ventilated place. Keep container tightly closed
P405: Store locked up
P501: Dispose of contents/container to an approved waste disposal plant

Proper personal protective equipment, including gloves, eye protection, and respiratory protection where necessary, should be used when handling this compound. All work should be conducted in a well-ventilated area, preferably in a chemical fume hood .

Analytical Methods and Characterization

Characterization of 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide typically involves multiple analytical techniques to confirm its identity, purity, and structural properties. While specific analytical data for this compound is limited in the available search results, standard methods for similar heterocyclic compounds would likely include:

  • Spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Infrared (IR) spectroscopy

    • Mass spectrometry (MS)

    • UV-Visible spectroscopy

  • Chromatographic methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Thin-Layer Chromatography (TLC)

  • Elemental analysis to confirm the empirical formula

The unique structural features of this compound, including the specific substitution pattern on the imidazo[1,2-a]pyridine scaffold, would produce characteristic spectroscopic signatures that allow for unambiguous identification and purity assessment.

Related Compounds and Structural Variants

Several structurally related compounds appear in the chemical literature and commercial catalogs, demonstrating the diversity of substitution patterns possible on the imidazo[1,2-a]pyridine scaffold:

  • 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 1332589-49-7): A positional isomer with the methyl group at position 8 instead of position 7.

  • 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide (CAS: 1332604-23-5): Another positional isomer with the methyl group at position 6 .

  • 3-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 56051-32-2): A simpler derivative lacking the dichloromethyl group at position 2 .

  • 2-(Dichloromethyl)imidazo[1,2-a]pyridine (CAS: 143982-35-8): Lacks both the bromine at position 3 and the methyl group at position 7 .

These structural variants provide opportunities for structure-activity relationship studies when investigating the biological properties of this class of compounds. The different substitution patterns can significantly affect physical properties, chemical reactivity, and potential biological activities .

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